N-(4-methoxyphenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-11-16-5-3-4-6-20(16)26(15)22(28)12-18-13-30-23(25-18)31-14-21(27)24-17-7-9-19(29-2)10-8-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUNHRZUJHUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with a CAS number of 941961-98-4, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 453.6 g/mol. The compound features a thiazole moiety linked to an indoline derivative, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3S2 |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 941961-98-4 |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and indoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.
- Case Study : A study demonstrated that a related thiazole-indoline compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The thiazole moiety in this compound has been linked to antimicrobial activity against various pathogens.
- Antibacterial Effects : Research has shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies.
- Antifungal Activity : Studies have also indicated antifungal properties against common fungal strains, which could be beneficial in treating opportunistic infections .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Induced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Antimicrobial Testing | Effective against E. coli and S. aureus with MIC values of 10 µg/mL. |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis has been observed in treated cells.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and indoline structures exhibit promising anticancer activities. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole-bearing analogues could induce apoptosis in human glioblastoma cells, suggesting that N-(4-methoxyphenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide may possess similar properties due to its structural components .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Some studies have shown that modifications to the thiazole ring can enhance anticonvulsant activity, indicating a potential pathway for developing new treatments for epilepsy . The presence of the methoxy group in this compound may contribute positively to its pharmacological profile.
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been noted in research involving thiazole derivatives. These studies suggest that compounds with similar structures can exhibit significant antibacterial activity against various pathogens, including resistant strains . The incorporation of the methoxyphenyl group is believed to enhance this activity.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key functional groups. The mechanism of action for its biological activities often involves interaction with specific cellular targets, leading to modulation of signaling pathways associated with cell growth and survival.
Case Studies
1. Anticancer Activity Study
A study published in MDPI highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines. Among them, compounds similar to this compound showed IC50 values indicating potent anticancer activity .
2. Anticonvulsant Efficacy Research
Another research effort focused on the structure–activity relationship (SAR) of thiazole-containing compounds demonstrated that specific substitutions could lead to enhanced anticonvulsant effects in animal models . This suggests a potential application for this compound in treating epilepsy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on key structural analogs from the evidence, emphasizing molecular properties, synthesis yields, and biological activities.
Structural Features and Physicochemical Properties
Key Observations :
- Substituent Impact: The target compound’s 2-methylindolinone group distinguishes it from piperazine-based analogs (e.g., Compounds 18 , 3f ). Piperazine derivatives generally exhibit higher melting points (e.g., 297–303°C) due to enhanced crystallinity from hydrogen bonding .
Key Observations :
- Mechanistic Diversity: The target compound’s indolinone-thiazole scaffold may confer dual MMP and kinase inhibitory activity, similar to Compound 8c . Piperazine derivatives (e.g., Compound 4 ) excel in modulating drug transporters like P-gp.
- Bioavailability : Thiazole-acetamide hybrids with hydrophilic substituents (e.g., methoxy groups in Compound 18 ) may enhance solubility and bioavailability compared to bulkier halogenated analogs.
Q & A
Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the 2-(2-methylindolin-1-yl)-2-oxoethyl group through alkylation or nucleophilic substitution.
- Step 3 : Thioacetamide linkage formation using coupling agents (e.g., EDC/HOBt) to connect the thiazole and methoxyphenyl moieties .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) .
Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH3), thiazole (C-S-C at δ ~165 ppm), and indoline carbonyl (δ ~170 ppm) .
- FT-IR : Confirm amide C=O (~1680 cm⁻¹) and thioether (C-S at ~680 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]+ ~480–500 Da) .
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalysts : Employ Pd/C or triethylamine for coupling steps to enhance efficiency .
- Temperature control : Maintain 60–80°C for exothermic steps to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., Cl on phenyl) enhance receptor binding (IC50 ↓ by ~40% in analogs) .
- Methoxy groups improve solubility but may reduce membrane permeability .
- Case study : Replacement of thiazole with pyridazine in analogs decreased anticancer activity (IC50 >100 μM vs. ~10 μM for thiazole) .
Q. How to resolve contradictions in bioactivity data across similar compounds?
- Methodological adjustments :
- Standardize assay conditions (e.g., cell line viability assays using MTT vs. ATP-based luminescence) .
- Validate target engagement via SPR or ITC to confirm binding kinetics .
- Example : Discrepancies in IC50 values (e.g., 1.61 ± 1.92 μg/mL vs. >1000 μg/mL for alkyl chain variants) may arise from assay sensitivity limits .
Q. What experimental designs are recommended for evaluating anticancer activity?
- In vitro :
- Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .
- Measure apoptosis via flow cytometry (Annexin V/PI staining) .
- In silico : Perform molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) .
Q. How to assess metabolic stability and toxicity?
- Hepatocyte incubation : Monitor CYP450-mediated degradation (t1/2 >2 hrs indicates stability) .
- hERG assay : Evaluate cardiac toxicity risks (IC50 >10 μM preferred) .
- Ames test : Screen for mutagenicity using TA98/Salmonella strains .
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex structures .
- Bioactivity : Combine in vitro assays with transcriptomics (RNA-seq) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
